molecular formula C21H17BrFN3O2S B11443186 8-(5-bromo-2-methoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(5-bromo-2-methoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11443186
M. Wt: 474.3 g/mol
InChI Key: USTLXQGBOZCEPT-UHFFFAOYSA-N
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Description

8-(5-bromo-2-methoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with bromine, methoxy, and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-bromo-2-methoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-methoxybenzaldehyde and 2-fluorobenzylamine. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-fluorobenzylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with thiourea to form the pyrido[2,1-b][1,3,5]thiadiazine core.

    Oxidation: The cyclized product is then oxidized to introduce the oxo group at the 6-position.

    Nitrile Formation: Finally, the nitrile group is introduced at the 9-position through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(5-bromo-2-methoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

8-(5-bromo-2-methoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(5-bromo-2-methoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluorophenyl (4-methoxyphenyl)methanol
  • 5-bromo-2-fluoro-N-(2-(4-methoxyphenyl)ethyl)benzamide

Uniqueness

8-(5-bromo-2-methoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C21H17BrFN3O2S

Molecular Weight

474.3 g/mol

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-3-(2-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H17BrFN3O2S/c1-28-19-7-6-13(22)8-15(19)14-9-20(27)26-11-25(12-29-21(26)16(14)10-24)18-5-3-2-4-17(18)23/h2-8,14H,9,11-12H2,1H3

InChI Key

USTLXQGBOZCEPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4F

Origin of Product

United States

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